4-Chlorobenzyl carbonochloridate
Overview
Description
. It is a derivative of benzyl chloroformate, where the benzyl group is substituted with a chlorine atom at the para position. This compound is used in organic synthesis, particularly in the preparation of various chemical intermediates and active pharmaceutical ingredients.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorobenzyl carbonochloridate can be synthesized by reacting 4-chlorobenzyl alcohol with phosgene. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction. The general reaction scheme is as follows:
4-Chlorobenzyl alcohol+Phosgene→4-Chlorobenzyl carbonochloridate+Hydrogen chloride
Industrial Production Methods
In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure better control over reaction conditions and to minimize the risks associated with handling phosgene. The process typically includes steps for the purification of the product, such as distillation or recrystallization, to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzyl carbonochloridate undergoes various types of chemical reactions, including:
Nucleophilic substitution: This compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, carbonates, and thiocarbonates.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-chlorobenzyl alcohol and carbon dioxide.
Reduction: It can be reduced to 4-chlorobenzyl alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Amines: Reacts under mild conditions to form carbamates.
Alcohols: Reacts under basic conditions to form carbonates.
Thiols: Reacts under basic conditions to form thiocarbonates.
Water: Hydrolyzes under neutral or basic conditions.
Reducing agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
Carbamates: Formed from reactions with amines.
Carbonates: Formed from reactions with alcohols.
Thiocarbonates: Formed from reactions with thiols.
4-Chlorobenzyl alcohol: Formed from hydrolysis or reduction reactions.
Scientific Research Applications
4-Chlorobenzyl carbonochloridate is used in various scientific research applications, including:
Organic Synthesis: It is used as a reagent for the protection of amines and alcohols in organic synthesis.
Pharmaceuticals: It is employed in the synthesis of active pharmaceutical ingredients and intermediates.
Biochemistry: Used in the modification of biomolecules for studying enzyme mechanisms and protein functions.
Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chlorobenzyl carbonochloridate involves the formation of a reactive intermediate, which can then react with nucleophiles. The molecular targets include amines, alcohols, and thiols, which undergo nucleophilic substitution reactions to form carbamates, carbonates, and thiocarbonates, respectively. The pathways involved include the formation of a tetrahedral intermediate, followed by the elimination of hydrogen chloride.
Comparison with Similar Compounds
Similar Compounds
Benzyl chloroformate: Similar structure but without the chlorine substitution at the para position.
Methyl chloroformate: Similar reactivity but with a methyl group instead of a benzyl group.
Ethyl chloroformate: Similar reactivity but with an ethyl group instead of a benzyl group.
Uniqueness
4-Chlorobenzyl carbonochloridate is unique due to the presence of the chlorine atom at the para position, which can influence its reactivity and the properties of the products formed. This substitution can also affect the compound’s solubility, boiling point, and other physical properties, making it distinct from other chloroformates.
Properties
IUPAC Name |
(4-chlorophenyl)methyl carbonochloridate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWMYYIUFNJDKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60535247 | |
Record name | (4-Chlorophenyl)methyl carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60535247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6200-36-8 | |
Record name | (4-Chlorophenyl)methyl carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60535247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-chlorophenyl)methyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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